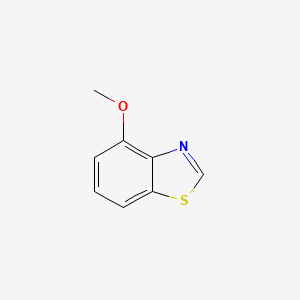

4-Methoxy-1,3-benzothiazole

描述

属性

IUPAC Name |

4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPAPBLJJLIQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505027 | |

| Record name | 4-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3048-46-2 | |

| Record name | 4-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of 4-Methoxyaniline Derivatives with Sulfur Sources

One common method involves the reaction of 4-methoxyaniline (4-methoxyphenylamine) with sulfur-containing reagents such as thiourea or potassium thiocyanate under acidic conditions. The process typically follows these steps:

- Step 1: Formation of a thiourea or thiocyanate intermediate by reaction of 4-methoxyaniline with the sulfur reagent.

- Step 2: Intramolecular cyclization promoted by acid (e.g., hydrochloric acid) and heat to form the benzothiazole ring.

- Step 3: Isolation and purification of this compound.

This method benefits from relatively mild conditions and the availability of starting materials.

Halogenation and Subsequent Cyclization

Another approach includes halogenation of 4-methoxy-substituted anilines or benzothiazole precursors, followed by cyclization:

- Halogenation: Introduction of a halogen (chlorine or bromine) at the appropriate position on the aromatic ring, often using reagents like N-bromosuccinimide or N-chlorosuccinimide.

- Cyclization: Treatment with sulfur sources and base or acid to induce ring closure and formation of the benzothiazole core.

This method allows for more controlled substitution patterns and can improve yield and purity.

Multi-Step Synthesis via Substituted Benzothiazoles

According to data on related compounds, multi-step syntheses involve:

- Starting from substituted benzothiazoles.

- Reaction with acetamides or chloroacetyl derivatives to introduce functional groups.

- Controlled reaction conditions (pH, temperature) to optimize yield and minimize side products.

- Use of spectroscopic techniques (NMR, IR) for characterization.

Though this method is more complex, it allows for functionalization at multiple positions, including the 4-methoxy group.

Reaction Conditions and Optimization

- Solvents: Common solvents include ethanol, isopropanol, acetone, and methyl isobutyl ketone.

- Catalysts and Reagents: Acid catalysts such as hydrochloric acid or methanesulfonic acid are used to promote cyclization.

- Temperature: Reactions are typically conducted under reflux or controlled heating to facilitate ring closure.

- Atmosphere: Nitrogen atmosphere is often employed to prevent oxidation or side reactions.

- Purification: Filtration, recrystallization, and chromatography are used to purify the final product.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 4-methoxyaniline with sulfur reagents | 4-Methoxyaniline, thiourea or potassium thiocyanate | Acidic medium (HCl), heat, reflux | Mild conditions, simple procedure | May require purification steps |

| Halogenation followed by cyclization | 4-Methoxyaniline or substituted benzothiazole | N-bromosuccinimide or N-chlorosuccinimide, acid/base | Controlled substitution, higher purity | Multi-step, requires halogenation |

| Multi-step synthesis from substituted benzothiazoles | Substituted benzothiazoles, acetamides/chloroacetyl derivatives | Controlled pH, temperature, spectroscopic monitoring | Functional group diversity | More complex, longer synthesis |

Research Findings and Characterization

- Studies indicate that reaction yields and purity are highly dependent on maintaining optimal pH and temperature during cyclization.

- Spectroscopic analysis (NMR, IR) confirms the presence of the methoxy group at the 4-position and the integrity of the benzothiazole ring.

- The use of nitrogen atmosphere and inert solvents minimizes side reactions and degradation.

- Recent patents and research emphasize the importance of reagent stoichiometry and reaction time for maximizing yield.

化学反应分析

Nucleophilic Substitution Reactions

The 2-position of the thiazole ring exhibits electrophilic character, enabling nucleophilic substitution under specific conditions.

Key Findings :

-

The electron-withdrawing thiazole ring enhances the electrophilicity of the C-2 position, facilitating substitution with nucleophiles like amines and azides .

-

Polar aprotic solvents (e.g., DMF) improve reaction rates due to better stabilization of transition states .

Oxidation and Reduction Reactions

The sulfur atom in the thiazole ring undergoes redox transformations under controlled conditions.

Oxidation

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| H₂O₂, acetic acid | 4-Methoxy-1,3-benzothiazole sulfoxide | 50°C, 6 h | |

| m-CPBA, CH₂Cl₂ | This compound sulfone | 0°C to rt, 2 h |

Reduction

| Reducing Agent | Product | Conditions | Source |

|---|---|---|---|

| NaBH₄, MeOH | 4-Methoxy-1,3-benzothiazoline | 25°C, 3 h | |

| LiAlH₄, THF | Ring-opened thiol derivative | Reflux, 4 h |

Key Findings :

-

Oxidation to sulfoxides/sulfones is stereoselective and dependent on the oxidizing agent’s strength.

-

Reduction with NaBH₄ preserves the thiazoline ring, while LiAlH₄ leads to ring cleavage .

Condensation and Cycloaddition Reactions

The methoxy group directs electrophilic aromatic substitution (EAS) at the ortho/para positions of the benzene ring.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂, 0°C | 5-Acetyl-4-methoxy-1,3-benzothiazole | |

| Nitration | HNO₃, H₂SO₄, 30°C | 5-Nitro-4-methoxy-1,3-benzothiazole |

Key Findings :

-

Methoxy’s electron-donating effect directs EAS to the C-5 and C-7 positions .

-

Harsh nitration conditions may lead to ring sulfonation as a side reaction .

Functionalization of the Methoxy Group

The methoxy group can be demethylated or modified to introduce new functionalities.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-Hydroxy-1,3-benzothiazole | 82% | |

| Alkylation | CH₃I, K₂CO₃, DMF | 4-Methoxy-2-methyl-1,3-benzothiazole | 68% |

Key Findings :

科学研究应用

Antimicrobial Activity

4-Methoxy-1,3-benzothiazole has demonstrated notable antimicrobial and antifungal properties. A study indicated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli, particularly the derivative K-03, which showed potent activity at concentrations of 50 µg/mL and 100 µg/mL .

Anticancer Potential

The compound has shown promise as an anticancer agent. Various studies have reported its ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and apoptosis induction. For example, derivatives have been tested against several cancer cell lines (e.g., HepG2, MCF-7) with IC50 values indicating substantial cytotoxicity ranging from 2.74 to 15.36 µM .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| K-03 | E. coli | 50 | Inhibition of bacterial cell wall synthesis |

| 4f | HepG2 | 6.21 | BRAF and VEGFR-2 inhibition |

| 4l | MCF-7 | 12.88 | Apoptosis induction |

Industrial Applications

In addition to its biological significance, this compound serves as an intermediate in the production of dyes and pigments due to its stable chemical structure and reactivity. This application is crucial in industries focused on textile manufacturing and chemical synthesis.

Case Study: Anticancer Activity

A recent study evaluated various benzothiazole derivatives for their anticancer properties against different cell lines. The results highlighted that compounds containing the methoxy group exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .

Table 2: Comparison of Anticancer Activities

| Compound | Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|---|

| 4f | HeLa | 2.41 | Doxorubicin (IC50: 2.05) |

| K-03 | HCT-116 | 9.94 | Sorafenib (IC50: 5.47) |

作用机制

The mechanism of action of 4-Methoxy-1,3-benzothiazole involves its interaction with various molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.

DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Signal Transduction: The compound affects signal transduction pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent

相似化合物的比较

Comparison with Structurally Related Compounds

Positional Isomers of Methoxy-Substituted Benzothiazoles

The position of the methoxy group on the benzothiazole ring significantly impacts physical, electronic, and biological properties. Key isomers include:

Key Observations :

Functional Group Variations

Amino-Substituted Benzothiazoles

2-Amino-1,3-benzothiazole derivatives are pharmacologically significant. For example:

- Riluzole (a 2-amino-6-trifluoromethoxy derivative) is used to treat ALS .

- 2-Amino-1,3-benzothiazole itself exhibits herbicidal activity and serves as a precursor for dyes .

Comparison with this compound :

- The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the methoxy analog .

Halogenated Derivatives

Complex Hybrid Derivatives

Hybrid structures combining benzothiazole with other pharmacophores demonstrate enhanced bioactivity:

- Homodrimane sesquiterpenoid-benzothiazole hybrids: Show superior antifungal activity (MIC: 2–8 µg/mL) compared to fluconazole .

Metal-Free Cyclization

2-Amino-1,3-benzothiazoles are synthesized via metal-free cyclization of isothiocyanates, avoiding toxic catalysts . This contrasts with halogenated derivatives, which often require palladium-catalyzed cross-coupling .

生物活性

4-Methoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, antiproliferative, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₇NOS. The presence of a methoxy group at the 4-position of the benzothiazole ring significantly influences its biological activity. The structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains by inhibiting key enzymes such as DNA gyrase and dihydroorotase .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25–50 µg/ml |

| 4b | Klebsiella pneumoniae | 25–50 µg/ml |

| 11a | Listeria monocytogenes | 0.10–0.25 mg/ml |

The structure-activity relationship (SAR) studies indicate that substitutions at various positions on the benzothiazole ring can enhance antibacterial activity. For example, the introduction of chloro or bromo groups at specific positions has been associated with increased potency against Gram-positive and Gram-negative bacteria .

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative effects against cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with procaspase-3 pathways.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF-7 | 1.2 |

| HEK 293 | 5.3 |

The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Anti-inflammatory and Antioxidant Activities

Research has highlighted the anti-inflammatory and antioxidant properties of benzothiazole derivatives. Compounds similar to this compound have demonstrated effectiveness in reducing inflammation through mechanisms involving p38 MAP kinase inhibition .

In antioxidant assays, these compounds have shown significant radical scavenging activity, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of benzothiazole derivatives:

- Antibacterial Study : A study demonstrated that a series of benzothiazole derivatives showed comparable antibacterial activity to standard drugs like streptomycin against E. coli and P. aeruginosa .

- Anticancer Research : A novel series of benzothiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing moderate to excellent cytotoxicity with specific compounds showing IC50 values lower than established chemotherapeutics .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory effects of benzothiazoles revealed that specific derivatives could outperform traditional anti-inflammatory drugs in preclinical models .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxy-1,3-benzothiazole and its derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions, cyclization, or functionalization of precursor molecules. For example, derivatives like 6-Bromo-2-hydrazino-1,3-benzothiazole are synthesized by refluxing 6-bromo-1,3-benzothiazole with hydrazine hydrate in ethanol, followed by recrystallization for purification . Similarly, styryl-substituted benzothiazoles (e.g., (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole) are synthesized via diazotization and coupling reactions under controlled pH and temperature . Key steps include solvent selection (e.g., DMSO for cyclization), catalyst use (e.g., glacial acetic acid), and purification via column chromatography or recrystallization.

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning hydrogen and carbon environments, such as distinguishing methoxy (-OCH₃) protons at δ ~3.8 ppm . Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and fragmentation patterns, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like C-S (600–700 cm⁻¹) and C=N (1600–1500 cm⁻¹) bonds . Elemental analysis (C, H, N, S) ensures purity, with deviations <0.4% confirming successful synthesis .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G) optimize molecular geometry and predict vibrational spectra, aligning with experimental FT-IR/Raman data . Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* or π→π*), while Molecular Electrostatic Potential (MEP) maps highlight electrophilic/nucleophilic sites (e.g., sulfur and nitrogen atoms) . Time-Dependent DFT (TD-DFT) evaluates excited-state properties, aiding in designing nonlinear optical (NLO) materials by calculating hyperpolarizabilities .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from μM to nM levels) may arise from structural variations (e.g., substituent position) or assay conditions . Systematic approaches include:

- Comparative SAR Studies : Varying substituents (e.g., halogen vs. methoxy groups) to assess impact on bioactivity .

- Mechanistic Validation : Using mitochondrial membrane potential assays or cytokine profiling (e.g., IL-6, TNF-α) to confirm proposed pathways .

- Dose-Response Reproducibility : Testing compounds across multiple cell lines (e.g., MCF-7 vs. HeLa) and in vivo models to validate selectivity .

Q. What strategies optimize the pharmacokinetic properties of this compound-based drug candidates?

- Methodological Answer : Enhance solubility and bioavailability via:

- Structural Modifications : Introducing hydrophilic groups (e.g., -COOH, -OH) or PEGylation to improve aqueous solubility .

- Prodrug Design : Masking polar groups (e.g., ester prodrugs of carboxylic acid derivatives) for enhanced membrane permeability .

- Formulation Techniques : Using nanoemulsions or liposomal encapsulation to increase circulation time and target specificity . Metabolic stability is assessed via liver microsome assays, while LogP values (1.5–3.5) guide lipophilicity optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。